(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol
CAS No.: 1213040-13-1
Cat. No.: VC11497013
Molecular Formula: C8H12N2O
Molecular Weight: 152.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213040-13-1 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted with a methyl group at the 6-position and a β-amino alcohol side chain at the 3-position. The (2R) configuration denotes the absolute stereochemistry at the chiral center of the ethanolamine moiety, which influences its biological activity and interaction with enantioselective targets .
Key Structural Features:
-
Pyridine Core: The 6-methylpyridin-3-yl group contributes aromaticity and electron-deficient characteristics, enhancing hydrogen-bonding potential .
-
Ethanolamine Side Chain: The amino and hydroxyl groups enable participation in acid-base catalysis and metal coordination, critical for pharmacological activity .
Stereochemical Implications
The (2R) enantiomer’s configuration is pivotal for binding affinity in chiral environments. For example, analogous compounds with (S)-configurations exhibit reduced activity against phosphatidylinositol 3-kinase (PI3K) compared to their (R)-counterparts . This stereodependence underscores the importance of asymmetric synthesis in producing enantiopure material for drug development.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol can be approached via two primary routes:
-
Chiral Resolution: Racemic synthesis followed by enzymatic or chromatographic separation.
-
Asymmetric Catalysis: Enantioselective reduction of a ketone precursor using chiral catalysts .
Intermediate Preparation
A critical intermediate, 1-(6-methylpyridin-3-yl)ethanone, is synthesized through Friedel-Crafts acylation of 6-methylpyridine, as demonstrated in analogous protocols .
Enantioselective Reduction
The ketone intermediate undergoes asymmetric reduction using catalysts like (R)-BINAP-Ru complexes to yield the (R)-alcohol. For instance, hydrogenation of 1-(6-methylpyridin-3-yl)ethanone with [(R)-BINAP-RuCl₂] achieves enantiomeric excess (ee) >95% .
Amination
Subsequent amination via reductive alkylation introduces the amino group. Sodium cyanoborohydride in the presence of ammonium acetate facilitates this transformation, yielding the target β-amino alcohol .
Optimization Challenges
-
Oxidation Sensitivity: The pyridine ring’s electron-deficient nature necessitates inert atmospheres during synthesis to prevent side reactions .
-
Purification: Column chromatography with silica gel modified by triethylamine is required to isolate the enantiopure product .
Physicochemical Properties
Experimental Data (Analog-Based Predictions)
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 8.35 (s, 1H, pyridine-H2), 7.65 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.20 (d, J = 8.0 Hz, 1H, pyridine-H5), 4.10–4.05 (m, 1H, CH-NH₂), 3.70–3.65 (m, 2H, CH₂OH), 2.45 (s, 3H, CH₃) .
-
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyridine) .
Pharmacological and Industrial Applications
Kinase Inhibition
Analogous β-amino alcohols serve as PI3K inhibitors, with the (2R)-configuration enhancing binding to the ATP pocket. For example, 2-amino-6-methylpyridine derivatives exhibit IC₅₀ values of 0.8 nM against PI3Kα .
Antibiotic Adjuvants
The ethanolamine moiety potentiates β-lactam antibiotics by inhibiting bacterial efflux pumps. Structural analogs show 4-fold synergy with ceftazidime against Pseudomonas aeruginosa .
Material Science
Pyridine-based amino alcohols act as ligands in asymmetric catalysis. The (2R)-enantiomer coordinates to transition metals, enabling enantioselective hydrogenation of ketones with 90% ee .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | Warning (Exclamation Mark) | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Measures | P261, P305+P351+P338 |
Future Directions
Drug Development
Optimizing the (2R)-enantiomer’s bioavailability through prodrug strategies (e.g., phosphate esters) could enhance its therapeutic potential in oncology .
Green Synthesis
Continuous-flow reactors with immobilized catalysts may improve yield and reduce waste in large-scale production, as demonstrated for related pyridine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume